4-((2Z)-3-naphthylprop-2-enoyl)phenyl 2,2-dimethylpropanoate
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Overview
Description
The compound “4-((2Z)-3-naphthylprop-2-enoyl)phenyl 2,2-dimethylpropanoate” is an organic compound with a complex structure. It contains a naphthyl group, a phenyl group, and a propanoate ester group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could be involved in various chemical reactions .
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the naphthyl group, phenyl group, and propanoate ester group. For instance, it might undergo nucleophilic substitution reactions at the benzylic position .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : The compound has been utilized in synthesizing various derivatives like 1,4-diphenylnaphtho[2,3-c]pyran-3-one, which is formed by the reaction of certain esters with liquid ammonia, existing predominantly as the lactim tautomer in ethanol (Jones & Wife, 1972).
Involvement in Cyclization Reactions : It is used in cyclization reactions to form compounds like 4-phenylbenzo[h]quinoline-2-carbaldehyde, indicating its utility in creating complex organic structures (Facchetti et al., 2016).
Photochemical Reactions : It participates in photochemical reactions to produce compounds like benzocyclobutenols, demonstrating its reactivity under light-induced conditions (Yoshioka et al., 1991).
Use in Synthesizing Organometallic Complexes : The compound is involved in the synthesis of organometallic complexes, as seen in the creation of ferrocene-based triarylmethyl dyes, highlighting its role in materials science (Arbez-Gindre et al., 2005).
Biological and Pharmacological Research
Potential in Cancer Research : Derivatives of this compound have been tested for their antiproliferative activity against cancer cells, indicating its potential application in oncology research (El-Rayes et al., 2019).
Investigation in Insecticidal Activity : Some analogs have shown enhanced insecticidal activity, suggesting its use in developing new insecticides (Elliott et al., 1989).
Chemical Synthesis and Analysis
Negishi Coupling : It has been utilized in Negishi coupling protocols, which is a significant method in organic synthesis, providing access to key pharmaceutical intermediates (Kwak et al., 2009).
Synthesis of Aromatic Compounds : This compound is involved in the synthesis of aromatic compounds like 2-phenyl-1,8-naphthyridine-3-carbonyl, highlighting its role in creating structurally diverse molecules (Mogilaiah & Kankaiah, 2003).
Future Directions
properties
IUPAC Name |
[4-[(Z)-3-naphthalen-1-ylprop-2-enoyl]phenyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O3/c1-24(2,3)23(26)27-20-14-11-19(12-15-20)22(25)16-13-18-9-6-8-17-7-4-5-10-21(17)18/h4-16H,1-3H3/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVCFHHFTUZUBZ-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2Z)-3-naphthylprop-2-enoyl)phenyl 2,2-dimethylpropanoate |
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